molecular formula C9H15NSi B028538 4-Methyl-2-(trimethylsilyl)pyridine CAS No. 19854-23-0

4-Methyl-2-(trimethylsilyl)pyridine

Cat. No.: B028538
CAS No.: 19854-23-0
M. Wt: 165.31 g/mol
InChI Key: TWKKSILJXRSVBV-UHFFFAOYSA-N
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Description

4-Methyl-2-(trimethylsilyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trimethylsilyl group attached to the second position of the pyridine ring and a methyl group at the fourth position. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-(trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium turnings. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxide derivatives.
  • Reduction reactions result in piperidine derivatives.

Scientific Research Applications

4-Methyl-2-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trimethylsilyl)pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the pyridine ring, making it more reactive towards electrophiles. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

  • 2-(Trimethylsilyl)pyridine
  • 4-(Trimethylsilyl)pyridine
  • 2,4-Dimethylpyridine

Comparison: 4-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of both a methyl and a trimethylsilyl group on the pyridine ring. This dual substitution pattern imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, 2-(Trimethylsilyl)pyridine lacks the methyl group, which affects its steric and electronic properties. Similarly, 4-(Trimethylsilyl)pyridine has the trimethylsilyl group at a different position, leading to variations in reactivity and applications .

Properties

IUPAC Name

trimethyl-(4-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-5-6-10-9(7-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKSILJXRSVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569475
Record name 4-Methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19854-23-0
Record name 4-Methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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